molecular formula C23H23FN2O3 B13360355 N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide

Cat. No.: B13360355
M. Wt: 394.4 g/mol
InChI Key: YXCWITKVEQHUGY-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group, a fluorobenzoyl group, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:

    Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with a cyanating agent such as cyanogen bromide.

    Synthesis of the fluorobenzoyl intermediate: This step involves the reaction of 4-fluorobenzoic acid with a suitable activating agent like thionyl chloride to form 4-fluorobenzoyl chloride.

    Coupling reaction: The final step involves the coupling of the cyanocyclohexyl intermediate with the fluorobenzoyl intermediate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)-2-(4-(4-chlorobenzoyl)phenoxy)propanamide
  • N-(1-Cyanocyclohexyl)-2-(4-(4-methylbenzoyl)phenoxy)propanamide
  • N-(1-Cyanocyclohexyl)-2-(4-(4-bromobenzoyl)phenoxy)propanamide

Uniqueness

N-(1-Cyanocyclohexyl)-2-(4-(4-fluorobenzoyl)phenoxy)propanamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C23H23FN2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(4-fluorobenzoyl)phenoxy]propanamide

InChI

InChI=1S/C23H23FN2O3/c1-16(22(28)26-23(15-25)13-3-2-4-14-23)29-20-11-7-18(8-12-20)21(27)17-5-9-19(24)10-6-17/h5-12,16H,2-4,13-14H2,1H3,(H,26,28)

InChI Key

YXCWITKVEQHUGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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